molecular formula C15H20BFO4 B13475946 4-Fluoro-2-(methoxycarbonylmethyl)benzeneboronic acid pinacol ester

4-Fluoro-2-(methoxycarbonylmethyl)benzeneboronic acid pinacol ester

Cat. No.: B13475946
M. Wt: 294.13 g/mol
InChI Key: RMSYDQDLEYIWNB-UHFFFAOYSA-N
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Description

Methyl 2-[5-fluoro-2-(tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl]acetate is an organic compound that belongs to the class of boronic esters. Boronic esters are known for their versatility in organic synthesis, particularly in the formation of carbon-carbon bonds. This compound features a boron atom within a dioxaborolane ring, which is attached to a fluorinated phenyl group and an acetate moiety. The presence of the boron atom makes it a valuable intermediate in various chemical reactions, including Suzuki-Miyaura cross-coupling reactions.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of methyl 2-[5-fluoro-2-(tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl]acetate typically involves a multi-step process. One common method includes the following steps:

    Borylation Reaction: The starting material, 5-fluoro-2-iodophenyl acetate, undergoes a borylation reaction with bis(pinacolato)diboron in the presence of a palladium catalyst and a base such as potassium acetate. This step introduces the boron-containing dioxaborolane ring.

    Esterification: The resulting boronic acid intermediate is then esterified with methanol in the presence of an acid catalyst to form the final product, methyl 2-[5-fluoro-2-(tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl]acetate.

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The reactions are optimized for higher yields and purity, often involving continuous flow reactors and automated systems to ensure consistent quality and efficiency.

Chemical Reactions Analysis

Types of Reactions

Methyl 2-[5-fluoro-2-(tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl]acetate undergoes various types of chemical reactions, including:

    Suzuki-Miyaura Cross-Coupling: This reaction forms carbon-carbon bonds by coupling the boronic ester with aryl or vinyl halides in the presence of a palladium catalyst.

    Oxidation: The boronic ester can be oxidized to form the corresponding phenol.

    Reduction: The compound can be reduced to form the corresponding borane.

Common Reagents and Conditions

    Suzuki-Miyaura Cross-Coupling: Palladium catalyst, base (e.g., potassium carbonate), and an aryl or vinyl halide.

    Oxidation: Hydrogen peroxide or other oxidizing agents.

    Reduction: Sodium borohydride or other reducing agents.

Major Products

    Suzuki-Miyaura Cross-Coupling: Biaryl or vinyl-aryl compounds.

    Oxidation: Phenol derivatives.

    Reduction: Borane derivatives.

Scientific Research Applications

Methyl 2-[5-fluoro-2-(tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl]acetate has several scientific research applications:

    Chemistry: Used as an intermediate in organic synthesis, particularly in the formation of complex molecules through cross-coupling reactions.

    Biology: Employed in the synthesis of biologically active molecules, including pharmaceuticals and agrochemicals.

    Medicine: Utilized in the development of new drugs, especially those targeting cancer and infectious diseases.

    Industry: Applied in the production of advanced materials, such as polymers and electronic components.

Mechanism of Action

The mechanism of action of methyl 2-[5-fluoro-2-(tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl]acetate primarily involves its role as a boronic ester in cross-coupling reactions. The boron atom in the dioxaborolane ring forms a complex with the palladium catalyst, facilitating the transfer of the aryl group to the halide substrate. This process results in the formation of a new carbon-carbon bond, which is crucial in the synthesis of various organic compounds.

Comparison with Similar Compounds

Similar Compounds

  • Methyl 3-fluoro-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)benzoate
  • 2-methyl-4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl (pyrrolidin-1-yl)methanone

Uniqueness

Methyl 2-[5-fluoro-2-(tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl]acetate is unique due to its specific substitution pattern on the phenyl ring, which includes a fluorine atom and an acetate group. This unique structure imparts distinct reactivity and properties, making it valuable in specific synthetic applications where other similar compounds may not be as effective.

Properties

Molecular Formula

C15H20BFO4

Molecular Weight

294.13 g/mol

IUPAC Name

methyl 2-[5-fluoro-2-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl]acetate

InChI

InChI=1S/C15H20BFO4/c1-14(2)15(3,4)21-16(20-14)12-7-6-11(17)8-10(12)9-13(18)19-5/h6-8H,9H2,1-5H3

InChI Key

RMSYDQDLEYIWNB-UHFFFAOYSA-N

Canonical SMILES

B1(OC(C(O1)(C)C)(C)C)C2=C(C=C(C=C2)F)CC(=O)OC

Origin of Product

United States

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